molecular formula C27H30ClNO5 B5040370 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(2,3,4-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(2,3,4-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5040370
M. Wt: 484.0 g/mol
InChI Key: DDOMRWXEWYORHL-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(2,3,4-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(2,3,4-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction. This reaction typically uses an aldehyde and an amine as starting materials, under acidic conditions, to form the isoquinoline ring system.

    Introduction of Methoxy Groups: The next step involves the introduction of methoxy groups at specific positions on the isoquinoline ring. This can be achieved through methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the use of a chlorobenzene derivative and an appropriate catalyst, such as aluminum chloride (AlCl3), to attach the chlorophenyl group to the isoquinoline core.

    Final Functionalization: The final step involves the attachment of the trimethoxyphenylmethyl group. This can be achieved through a nucleophilic substitution reaction using a trimethoxybenzyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(2,3,4-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and chlorophenyl positions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Quinoline derivatives with varying degrees of oxidation.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Methoxy-substituted isoquinoline derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(2,3,4-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate enzyme activity and binding affinities.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its structural features make it a candidate for drug development and medicinal chemistry studies.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(2,3,4-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and function.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. Its effects on these pathways can lead to changes in cellular behavior and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Lacks the trimethoxyphenylmethyl group, resulting in different chemical properties and biological activities.

    6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline: Contains a methoxyphenyl group instead of a chlorophenyl group, leading to variations in reactivity and applications.

    1-(3-bromophenyl)-6,7-dimethoxy-2-[(2,3,4-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline:

Uniqueness

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(2,3,4-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and a chlorophenyl group enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(2,3,4-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClNO5/c1-30-22-10-9-19(26(33-4)27(22)34-5)16-29-12-11-17-14-23(31-2)24(32-3)15-21(17)25(29)18-7-6-8-20(28)13-18/h6-10,13-15,25H,11-12,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOMRWXEWYORHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCC3=CC(=C(C=C3C2C4=CC(=CC=C4)Cl)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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